Bafetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Mechanisms of Action

Bafetinib primarily functions by inhibiting a kinase called c-KIT. Mutations in the c-KIT gene can lead to uncontrolled cell growth and the development of certain cancers, particularly gastrointestinal stromal tumors (GIST) []. Bafetinib binds to the c-KIT protein, blocking its activity and hindering the cancer cell's ability to receive growth signals.

In addition to c-KIT, Bafetinib may also have inhibitory effects on other kinases, such as FLT3 and PDGFR []. These kinases are also implicated in the development of various malignancies, and their inhibition by Bafetinib could contribute to its therapeutic effects.

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promise for Bafetinib's effectiveness against cancers harboring c-KIT mutations. These studies have demonstrated Bafetinib's ability to suppress tumor cell proliferation, induce cell death (apoptosis), and reduce tumor growth [, ].

Preclinical research also explores potential mechanisms of resistance to Bafetinib, which is crucial for developing strategies to overcome treatment failure.

Clinical Trials

Bafetinib has been evaluated in clinical trials for various cancers, including GIST, mast cell leukemia, and acute myeloid leukemia (AML). These trials assess the drug's safety, efficacy, and optimal dosing regimens in human patients.

The most established clinical application of Bafetinib is in the treatment of advanced GIST with specific c-KIT mutations. Clinical trials have shown significant response rates and improved progression-free survival for patients treated with Bafetinib [].

Future Directions

Research on Bafetinib continues to explore its potential applications in cancer treatment. This includes:

- Identifying additional cancer types that may benefit from Bafetinib therapy based on specific mutations.

- Developing combination therapies with other drugs to improve treatment efficacy and overcome resistance.

- Investigating the use of Bafetinib in earlier stages of cancer as a potential preventative or curative approach.

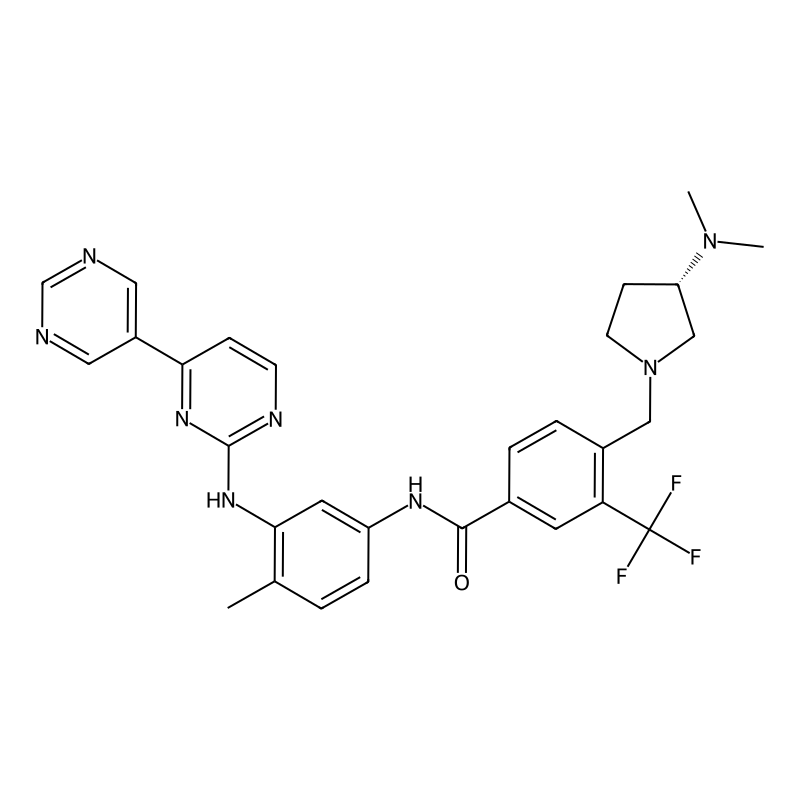

Bafetinib, also known as INNO-406, is a potent and selective dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases. It is a 2-phenylaminopyrimidine derivative with the chemical formula C30H31F3N8O and a molecular weight of approximately 576.615 g/mol. This compound was designed to overcome the limitations associated with existing therapies for Bcr-Abl-positive leukemias, particularly in cases resistant to imatinib, by targeting the Bcr-Abl fusion protein and other related kinases effectively .

Bafetinib acts as a dual inhibitor, targeting two tyrosine kinases:

- Bcr-Abl: A fusion protein responsible for the uncontrolled growth of cancer cells in CML [].

- Lyn: A kinase involved in cell signaling pathways promoting cancer cell survival [].

By inhibiting these kinases, Bafetinib disrupts cancer cell growth and survival pathways, potentially leading to cell death [, ].

As Bafetinib is still under investigation, comprehensive safety data is not yet available. However, pre-clinical studies suggest potential side effects like diarrhea, rash, and fatigue []. Further research is needed to determine its complete safety profile in humans.

Limitations

- Bafetinib is currently in Phase II clinical trials, and its long-term safety and efficacy are not yet fully established [].

- Detailed information on its synthesis, physical properties, and comprehensive safety data is limited due to its investigational status.

Future Directions

Ongoing research on Bafetinib is focused on:

- Formation of the Pyrimidine Ring: This involves cyclization reactions where appropriate amines and carbonyl compounds are reacted under acidic or basic conditions.

- Introduction of Functional Groups: Various functional groups such as trifluoromethyl and phenyl groups are introduced through electrophilic substitutions or coupling reactions.

- Final Coupling Steps: The final product is obtained through coupling reactions that yield the complete structure of Bafetinib.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to principles of organic synthesis focusing on yield optimization and purity .

Bafetinib exhibits significant biological activity against various cancer cell lines, particularly those expressing Bcr-Abl. It has been shown to suppress the growth of leukemic cell lines such as K562 and KU812, as well as primary patient-derived cells resistant to imatinib. Additionally, Bafetinib enhances the sensitivity of multidrug-resistant cells to chemotherapeutic agents like doxorubicin and paclitaxel by reversing drug efflux mechanisms mediated by ATP-binding cassette transporters .

Bafetinib is primarily used in oncology for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) characterized by the presence of the Bcr-Abl fusion protein. Its ability to inhibit both wild-type and mutant forms of Bcr-Abl makes it a valuable therapeutic option for patients who have developed resistance to first-line therapies like imatinib. Additionally, its role in reversing multidrug resistance positions it as a potential candidate for combination therapies in cancer treatment .

Studies have demonstrated that Bafetinib interacts with various proteins involved in signaling pathways beyond just tyrosine kinases. It has been shown to phosphorylate several targets including CD19, CD72, and SYK, indicating its broader impact on immune signaling pathways . Furthermore, interaction studies have highlighted its ability to sensitize ABCB1- and ABCG2-overexpressing cells to chemotherapeutic agents by blocking the efflux function of these transporters, thus increasing intracellular drug accumulation .

Bafetinib shares structural similarities with several other tyrosine kinase inhibitors but is unique due to its dual inhibition profile against both Bcr-Abl and Lyn kinases. Below is a comparison with similar compounds:

| Compound Name | Target Kinases | IC50 (nM) | Unique Features |

|---|---|---|---|

| Imatinib | Bcr-Abl | 30 | First-generation inhibitor; less effective on mutations |

| Nilotinib | Bcr-Abl | 30 | More effective against certain mutations than imatinib |

| Dasatinib | Bcr-Abl/Src | 0.7 | Broader spectrum; effective against many mutations |

| Ponatinib | Bcr-Abl | 0.5 | Effective against T315I mutation; broader activity |

| Bafetinib | Bcr-Abl/Lyn | 11/22 | Dual inhibition; effective against resistant strains |

Bafetinib's ability to target both Bcr-Abl and Lyn distinguishes it from other inhibitors that primarily focus on single targets, making it particularly useful in overcoming resistance mechanisms seen in various leukemias .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Non-receptor tyrosine kinases

SRC family

LYN [HSA:4067] [KO:K05854]

Other CAS

Wikipedia

Use Classification

Dates

2: Kantarjian H, le Coutre P, Cortes J, Pinilla-Ibarz J, Nagler A, Hochhaus A, Kimura S, Ottmann O. Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance. Cancer. 2010 Jun 1;116(11):2665-72. doi: 10.1002/cncr.25079. PubMed PMID: 20310049; PubMed Central PMCID: PMC2876208.

3: Rix U, Remsing Rix LL, Terker AS, Fernbach NV, Hantschel O, Planyavsky M, Breitwieser FP, Herrmann H, Colinge J, Bennett KL, Augustin M, Till JH, Heinrich MC, Valent P, Superti-Furga G. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia. 2010 Jan;24(1):44-50. doi: 10.1038/leu.2009.228. Epub 2009 Nov 5. PubMed PMID: 19890374.

4: Kamitsuji Y, Kuroda J, Kimura S, Toyokuni S, Watanabe K, Ashihara E, Tanaka H, Yui Y, Watanabe M, Matsubara H, Mizushima Y, Hiraumi Y, Kawata E, Yoshikawa T, Maekawa T, Nakahata T, Adachi S. The Bcr-Abl kinase inhibitor INNO-406 induces autophagy and different modes of cell death execution in Bcr-Abl-positive leukemias. Cell Death Differ. 2008 Nov;15(11):1712-22. doi: 10.1038/cdd.2008.107. Epub 2008 Jul 11. PubMed PMID: 18617896.

5: Morinaga K, Yamauchi T, Kimura S, Maekawa T, Ueda T. Overcoming imatinib resistance using Src inhibitor CGP76030, Abl inhibitor nilotinib and Abl/Lyn inhibitor INNO-406 in newly established K562 variants with BCR-ABL gene amplification. Int J Cancer. 2008 Jun 1;122(11):2621-7. doi: 10.1002/ijc.23435. PubMed PMID: 18338755.

6: Deguchi Y, Kimura S, Ashihara E, Niwa T, Hodohara K, Fujiyama Y, Maekawa T. Comparison of imatinib, dasatinib, nilotinib and INNO-406 in imatinib-resistant cell lines. Leuk Res. 2008 Jun;32(6):980-3. doi: 10.1016/j.leukres.2007.11.008. Epub 2008 Jan 8. PubMed PMID: 18191450.

7: Pan J, Quintás-Cardama A, Manshouri T, Cortes J, Kantarjian H, Verstovsek S. Sensitivity of human cells bearing oncogenic mutant kit isoforms to the novel tyrosine kinase inhibitor INNO-406. Cancer Sci. 2007 Aug;98(8):1223-5. Epub 2007 May 22. PubMed PMID: 17517053.

8: Kuroda J, Kimura S, Strasser A, Andreeff M, O'Reilly LA, Ashihara E, Kamitsuji Y, Yokota A, Kawata E, Takeuchi M, Tanaka R, Tabe Y, Taniwaki M, Maekawa T. Apoptosis-based dual molecular targeting by INNO-406, a second-generation Bcr-Abl inhibitor, and ABT-737, an inhibitor of antiapoptotic Bcl-2 proteins, against Bcr-Abl-positive leukemia. Cell Death Differ. 2007 Sep;14(9):1667-77. Epub 2007 May 18. PubMed PMID: 17510658.

9: Maekawa T. [Innovation of clinical trials for anti-cancer drugs in Japan--proposals from academia with special reference to the development of novel Bcr-Abl/Lyn tyrosine kinase inhibitor INNO-406 (NS-187) for imatinib-resistant chronic myelogenous leukemia]. Gan To Kagaku Ryoho. 2007 Feb;34(2):301-4. Japanese. PubMed PMID: 17301549.

10: Niwa T, Asaki T, Kimura S. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor. Anal Chem Insights. 2007 Nov 14;2:93-106. PubMed PMID: 19662183; PubMed Central PMCID: PMC2716809.

11: Yokota A, Kimura S, Masuda S, Ashihara E, Kuroda J, Sato K, Kamitsuji Y, Kawata E, Deguchi Y, Urasaki Y, Terui Y, Ruthardt M, Ueda T, Hatake K, Inui K, Maekawa T. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity. Blood. 2007 Jan 1;109(1):306-14. Epub 2006 Sep 5. PubMed PMID: 16954504.